molecular formula C7H4OS4 B1362591 Formyltetrathiafulvalene CAS No. 68128-94-9

Formyltetrathiafulvalene

Cat. No. B1362591
CAS RN: 68128-94-9
M. Wt: 232.4 g/mol
InChI Key: NDJHQJARYXJFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formyltetrathiafulvalene (FTTF) is a sulfur-rich organic molecule . It has the molecular formula C7H4OS4 . It has been extensively studied due to its potential applications in the field of materials science and electronics.


Synthesis Analysis

The synthesis of Formyltetrathiafulvalene and its analogues usually involves the coupling of cyclic C3S2 building blocks such as 1,3-dithiole-2-thion or the related 1,3-dithiole-2-ones . A convenient one-step synthesis of formyltetrathiafulvalene vinylogs has been reported .


Molecular Structure Analysis

The molecular structure of Formyltetrathiafulvalene is characterized by a planar configuration which allows for efficient π-π stacking of its oxidized derivatives . The InChI representation of the molecule is InChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H .


Physical And Chemical Properties Analysis

Formyltetrathiafulvalene has a molecular weight of 232.4 g/mol . It has a topological polar surface area of 118 Ų . It has a complexity of 293 as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Synthesis of New Materials

  • FTTF has been utilized in the synthesis of new materials, particularly in the creation of vinylogs, which are important for developing new nonlinear optical (NLO) materials. A study by González et al. (1998) describes a method for synthesizing formyltetrathiafulvalene vinylogs as building blocks for NLO materials (González et al., 1998).

Development of Donor Ligands

  • FTTF has been instrumental in the development of imine-bridged pyridyltetrathiafulvalene, a donor ligand used in coordination chemistry. Chahma et al. (2007) synthesized the first imine-bridged pyridyltetrathiafulvalene and reported its application in forming a copper complex (Chahma et al., 2007).

Optical and Electrochemical Properties

  • Research by Andreu et al. (2000) focused on the synthesis, crystal structure, and the study of optical and electrochemical properties of new Tetrathiafulvalene-π-Spacer-Acceptor derivatives. This study highlights the role of FTTF in advancing the understanding of charge transfer and electrochemical behavior in organic compounds (Andreu et al., 2000).

Creation of Hybrid Tetrathiafulvalene Dimers

  • Pérez et al. (2000) explored the synthesis of hybrid tetrathiafulvalene dimers, showcasing the versatility of FTTF in creating compounds with significant electrochemical properties. These dimers show potential for forming stable charge-transfer complexes, highlighting the electrochemical interaction between TTF and pi-extended TTF components (Pérez et al., 2000).

Preparation of Polyfunctionalised Tetrathiafulvalenes

  • Gorgues et al. (1983) demonstrated the use of FTTF as a precursor for the preparation of polyfunctionalised tetrathiafulvalenes. This study emphasizes the importance of FTTF in synthesizing pi-donor compounds and their complexation abilities (Gorgues et al., 1983).

Paddlewheel Complex with Redox-Active Ligand

  • In a study by Benbellat et al. (2006), a trimethyltetrathiafulvalene derivative was synthesized and coordinated to a cobalt(II) benzoate dimer, forming a complex with a paddlewheel core structure. This research highlights the application of FTTF derivatives in creating complexes with magnetic properties and metal-metal interactions (Benbellat et al., 2006).

Coordination Complexes and Conducting Materials

  • Wang et al. (2006) synthesized a derivative, 4-pyridyltetrathiafulvalene, and prepared a nickel complex with it. The complex showed potential as a precursor for both conducting and magnetic materials, underscoring the role of FTTF derivatives in material science (Wang et al., 2006).

Future Directions

Formyltetrathiafulvalene has potential applications in the field of materials science and electronics. Tetrathiafulvalene-based molecules have been used to build highly conductive and mechanically tunable molecular junctions . This suggests that Formyltetrathiafulvalene could be used in similar applications, opening up new avenues for research and development.

properties

IUPAC Name

2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJHQJARYXJFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C2SC=C(S2)C=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321053
Record name Formyltetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formyltetrathiafulvalene

CAS RN

68128-94-9
Record name NSC369045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formyltetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Formyltetrathiafulvalene
Reactant of Route 2
Formyltetrathiafulvalene
Reactant of Route 3
Formyltetrathiafulvalene
Reactant of Route 4
Formyltetrathiafulvalene
Reactant of Route 5
Formyltetrathiafulvalene

Citations

For This Compound
72
Citations
M Fourmigue, I Johannsen, K Boubekeur… - Journal of the …, 1993 - ACS Publications
… l,3,5-tris((triphenylphosphonium)methyl)benzene tribromide (16),35 prepared from l,3,5-tris(bromomethyl)benzene (14) and triphenylphosphine, with 3 equiv of formyltetrathiafulvalene. …
Number of citations: 102 pubs.acs.org
J Guasch, L Grisanti, M Souto, V Lloveras… - Journal of the …, 2013 - ACS Publications
An extensive investigation of aggregation phenomena occurring in solution for a family of electron donor–acceptor derivatives, based on polychlorotriphenylmethyl radicals (PTM) linked …
Number of citations: 72 pubs.acs.org
J Garin, J Orduna, S Uriel, AJ Moore, MR Bryce… - …, 1994 - thieme-connect.com
Reproducible, high-yielding synthesis of the title compounds 2-4, which are important precursors of highly functionalised tetrathiafulvalene derivatives and multistage redox assemblies, …
Number of citations: 89 www.thieme-connect.com
N Martin, L Sánchez, MA Herranz… - The Journal of Physical …, 2000 - ACS Publications
… Accordingly, the N-unsubstituted dyad 5 was obtained, in moderate yield (30% yield, 48% yield based on reacted C 60 ), through a reaction of formyltetrathiafulvalene (4) 26 with glycine …
Number of citations: 163 pubs.acs.org
M González, N Matín, JL Segura, J Garín, J Orduna - Tetrahedron letters, 1998 - Elsevier
A new method for the synthesis of formyltetrathiafulvalene vinylogs in which tetrathiafulvalene (TTF) or a substituted derivative of TTF is metalated with lithium diisopropylamide and then …
Number of citations: 50 www.sciencedirect.com
I Pérez, SG Liu, N Martín… - The Journal of Organic …, 2000 - ACS Publications
… out by a Wittig−Horner reaction of the respective phosphonate esters (10a−c) with 2-(tetrathiafulvalenylvinyl)-9,10-anthraquinone (9) prepared by olefination of formyltetrathiafulvalene (7…
Number of citations: 38 pubs.acs.org
JL Segura, EM Priego, N Martı́n - Tetrahedron Letters, 2000 - Elsevier
… Lithium ethoxide catalyzed Wittig reaction of the bis(triphenylphosphonium methyl)benzene bromide 6 with bis(dodecylthio)substituted formyltetrathiafulvalene 7 8 was carried out in …
Number of citations: 27 www.sciencedirect.com
MR Bryce, A Green, AJ Moore… - European Journal of …, 2001 - Wiley Online Library
We have synthesised new conjugated donor‐π‐acceptor (D‐π‐A) chromophores 7, 9, and 12−15 in which monosubstituted tetrathiafulvalene (TTF) and trimethyl‐TTF units are the …
DC Green, RW Allen - Journal of the Chemical Society, Chemical …, 1978 - pubs.rsc.org
… the Wittig reaction of 2-formyltetrathiafulvalene with methylenetriphenylphosphorane, and … reaction of methylenetriphenylphosphorane with 2-formyltetrathiafulvalene (3), which was …
Number of citations: 18 pubs.rsc.org
L Hu, W Liu, CH Li, XH Zhou… - European Journal of …, 2013 - Wiley Online Library
… As shown in Scheme 1, the two versatile tetrathiafulvalene-based terpyridine derivatives L 1 and L 2 were prepared in a one-pot synthesis from formyltetrathiafulvalene, 2-acetylpyridine …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.